molecular formula C12H19NO5 B15320680 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid

1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid

Cat. No.: B15320680
M. Wt: 257.28 g/mol
InChI Key: QPEHRHKGCNJUIO-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid is a complex organic compound with significant relevance in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes .

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar compounds to 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid include:

The uniqueness of this compound lies in its specific ring structure and the presence of the Boc group, which provides selective protection during synthesis.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-4-12(9(14)15)7-17-6-8(12)13/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

QPEHRHKGCNJUIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1COC2)C(=O)O

Origin of Product

United States

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